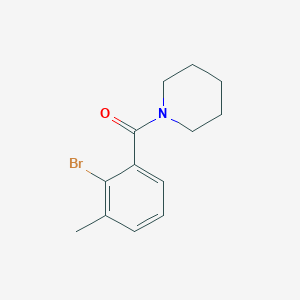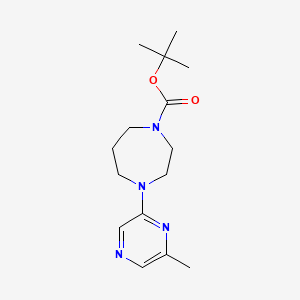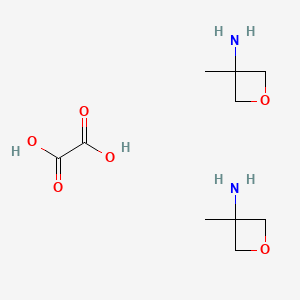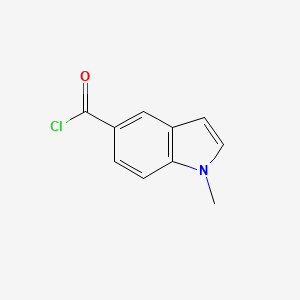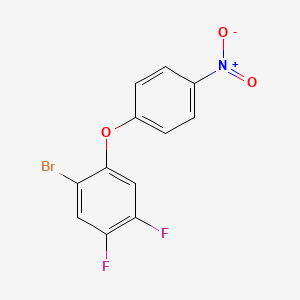
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Descripción general
Descripción
Diterpenoids are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 . They play a crucial role in plant defense against herbivores .
Synthesis Analysis
In the wild tobacco Nicotiana attenuata, two cytochrome P450s involved in diterpene biosynthesis have been identified . Silencing these two P450s can lead to severe autotoxicity symptoms .Chemical Reactions Analysis
The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .Aplicaciones Científicas De Investigación
Synthesis of 1H-Indazoles
The compound is utilized in the Rh(III)-catalyzed C–H functionalization pathway. This method, involving the coupling of phenylhydrazines with 1-alkynylcyclobutanols, leads to the formation of diverse 1H-indazoles . These indazoles are significant due to their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Plant Chemical Defense
Controlled hydroxylations of diterpenoids, which share a similar structural motif with our compound, allow for plant chemical defense mechanisms without causing autotoxicity . This implies that the compound could be synthesized to enhance plant resistance against herbivores while avoiding negative effects on the plant itself.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHZMSPOICHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



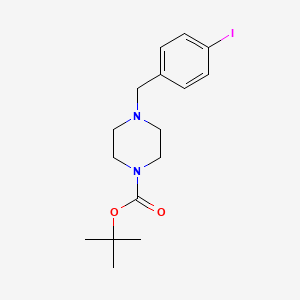
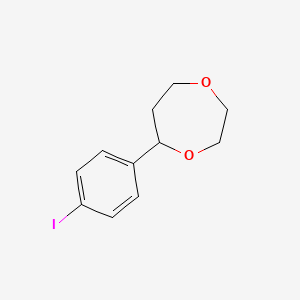
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)

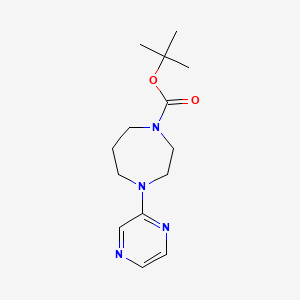
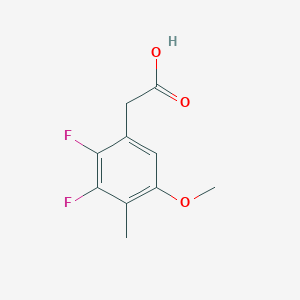
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
